molecular formula C11H12O3 B8648668 3-(4-Methoxyphenyl)oxolan-2-one CAS No. 194724-89-5

3-(4-Methoxyphenyl)oxolan-2-one

Cat. No.: B8648668
CAS No.: 194724-89-5
M. Wt: 192.21 g/mol
InChI Key: YDUZDAUTAKKRQK-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)oxolan-2-one is a γ-lactone derivative characterized by an oxolan-2-one (tetrahydrofuran-2-one) ring substituted at the 3-position with a 4-methoxyphenyl group. This structural motif is common in bioactive compounds, particularly alkaloids and lignans.

Properties

CAS No.

194724-89-5

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

3-(4-methoxyphenyl)oxolan-2-one

InChI

InChI=1S/C11H12O3/c1-13-9-4-2-8(3-5-9)10-6-7-14-11(10)12/h2-5,10H,6-7H2,1H3

InChI Key

YDUZDAUTAKKRQK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CCOC2=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between 3-(4-Methoxyphenyl)oxolan-2-one and related compounds:

Compound Name Substituents Molecular Formula Key Features Biological Activity References
This compound 3-(4-Methoxyphenyl) C₁₁H₁₂O₃ Single 4-methoxyphenyl substituent; moderate polarity Not reported (inferred antioxidant)
Matairesinol 3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl] C₂₀H₂₂O₆ Dimeric lignan; dual hydroxy-methoxy groups Antioxidant, anti-inflammatory
Yatein 4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4,5-trimethoxyphenyl)methyl] C₂₇H₂₆O₈ Benzodioxole and trimethoxyphenyl groups; high lipophilicity Anticancer, enzyme inhibition
EPI Alkaloid 3-[(S)-hydroxy(phenyl)methyl]-4-[(1-methyl-1H-imidazol-5-yl)methyl] C₁₇H₂₀N₂O₂ Imidazole and hydroxyphenyl groups; charged at physiological pH Cholinergic activity (e.g., pilocarpine)
5-[(4-Hydroxy-3-methoxyphenyl)methyl]oxolan-2-one 5-(4-hydroxy-3-methoxyphenyl)methyl C₁₂H₁₄O₄ Hydroxy-methoxyphenyl at position 5; increased hydrogen bonding capacity Potential antioxidant

Physicochemical Properties

  • Melting Points: While direct data are unavailable, structurally related azetidin-2-one derivatives (e.g., 1-(4-Methoxyphenyl)-3-phenoxy-4-phenylazetidin-2-one) exhibit melting points of 186–189°C, suggesting similar thermal stability for lactones .

Pharmacological Prospects

  • Anti-inflammatory Activity : Chalcone derivatives with similar substituents reduce H₂O₂-induced oxidative damage in neuronal cells, suggesting that this compound may protect against oxidative stress .
  • Structural Modifications: Introducing hydroxy or methoxy groups (as in Matairesinol) could enhance bioavailability and target specificity .

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